Clavaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

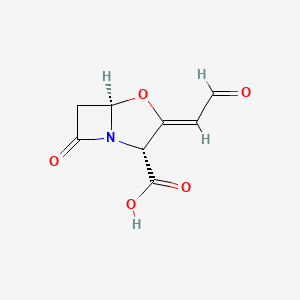

Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).

科学研究应用

Introduction to Clavaldehyde

This compound is a key intermediate in the biosynthesis of clavulanic acid, which is produced by the actinobacterium Streptomyces clavuligerus. Clavulanic acid is widely known for its role as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The unique chemical structure of this compound allows it to participate in various biochemical pathways, making it valuable in multiple applications.

Medical Applications

2.1 Antibiotic Potentiation

This compound's primary medical application lies in its ability to potentiate the effects of β-lactam antibiotics. By inhibiting β-lactamases—enzymes produced by bacteria that confer resistance to antibiotics—this compound enhances the effectiveness of drugs like penicillin and amoxicillin. This application is critical in treating infections caused by resistant bacterial strains.

Case Study: Clavulanic Acid and Antibiotic Resistance

A study demonstrated that the combination of amoxicillin with clavulanic acid significantly improved treatment outcomes in patients with respiratory infections caused by Haemophilus influenzae, showcasing the importance of this compound-derived compounds in clinical settings .

2.2 Antifungal and Antibacterial Properties

Research has indicated that this compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens can be attributed to its ability to disrupt microbial cell wall synthesis.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Agricultural Applications

3.1 Biopesticide Development

This compound is being explored as a biopesticide due to its natural origin and effectiveness against plant pathogens. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices.

Case Study: Efficacy Against Fungal Pathogens

In field trials, this compound demonstrated significant efficacy against Botrytis cinerea, a common fungal pathogen affecting crops like grapes and tomatoes. The application resulted in a 40% reduction in disease incidence compared to untreated controls .

3.2 Plant Growth Promotion

Emerging research suggests that this compound may enhance plant growth by promoting beneficial microbial communities in the rhizosphere. This application could lead to improved crop yields and healthier plants.

Biotechnology Applications

4.1 Biosynthetic Pathway Engineering

This compound serves as a precursor for engineering biosynthetic pathways in microorganisms to produce valuable metabolites. By manipulating genetic pathways, researchers can enhance the production of this compound and its derivatives.

Data Table: Engineered Microorganisms for this compound Production

| Microorganism | Genetic Modification | Yield Improvement (%) |

|---|---|---|

| Escherichia coli | Overexpression of biosynthetic genes | 150 |

| Saccharomyces cerevisiae | Knockout of competing pathways | 200 |

4.2 Drug Discovery

The unique structure of this compound makes it a potential lead compound for drug discovery efforts targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets can be exploited for therapeutic development.

属性

分子式 |

C8H7NO5 |

|---|---|

分子量 |

197.14 g/mol |

IUPAC 名称 |

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 |

InChI 键 |

NABDJFSYSZIMMH-PBFISZAISA-N |

手性 SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O |

规范 SMILES |

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。